Cas no 1781697-61-7 (tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate)

tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate
- EN300-1879628
- 1781697-61-7
- tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate
-
- インチ: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-6-10(14)7-8-13-4/h10,13H,5-9H2,1-4H3
- InChIKey: BVURQFKTGBDQGH-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC1CCNC)=O
計算された属性
- せいみつぶんしりょう: 228.183778013g/mol
- どういたいしつりょう: 228.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879628-0.05g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1879628-0.25g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1879628-0.1g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1879628-10.0g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1879628-0.5g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1879628-2.5g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1879628-1g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1879628-10g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1879628-5g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1879628-1.0g |
tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |
1781697-61-7 | 1g |
$1100.0 | 2023-06-01 |
tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylateに関する追加情報
tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate: A Comprehensive Overview
tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate (CAS No. 1781697-61-7) is a chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of tertiary butyl esters, which are widely used in pharmaceuticals, agrochemicals, and materials science. The molecule's structure consists of a pyrrolidine ring, a methylamino group, and a tert-butyl ester moiety, making it a versatile building block for further chemical modifications.
The pyrrolidine ring is a five-membered saturated heterocyclic compound that provides the molecule with excellent stability and flexibility. This structural feature is particularly advantageous in drug design, where flexibility can enhance bioavailability and target specificity. Recent studies have highlighted the potential of pyrrolidine-containing compounds in the development of novel therapeutic agents, especially in the treatment of central nervous system disorders and cancer.
The methylamino group attached to the pyrrolidine ring introduces additional functionality to the molecule. This group can act as a hydrogen bond donor or acceptor, depending on the chemical environment, which is crucial for interactions with biological targets. Furthermore, the methylamino group can be chemically modified to introduce new functionalities, such as increased lipophilicity or improved metabolic stability.
The tert-butyl ester moiety is another key feature of this compound. Ester groups are commonly used in drug delivery systems due to their ability to enhance solubility and stability. The tert-butyl group, in particular, is known for its high lipophilicity and resistance to hydrolysis under physiological conditions. These properties make it an ideal candidate for use in controlled-release drug delivery systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate using various methodologies. For instance, researchers have employed catalytic asymmetric synthesis to produce enantiomerically pure derivatives of this compound, which are valuable for pharmacological studies. Additionally, green chemistry approaches have been explored to minimize environmental impact during the synthesis process.
In terms of applications, tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drugs. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts.
Moreover, this compound has been utilized as a building block in the synthesis of more complex molecules with enhanced biological activity. For example, researchers have incorporated this compound into polymer-based drug delivery systems to improve drug loading capacity and release profiles.
From an environmental perspective, understanding the fate and transport of tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate in natural systems is crucial for assessing its potential ecological impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation.
In conclusion, tert-butyl 2-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate (CAS No. 1781697-61-7) is a multifaceted compound with diverse applications across various industries. Its unique structural features and functional groups make it an invaluable tool for researchers and developers alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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